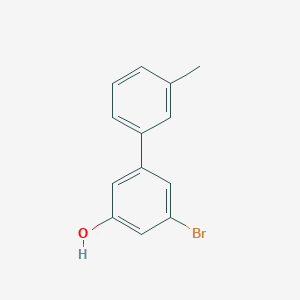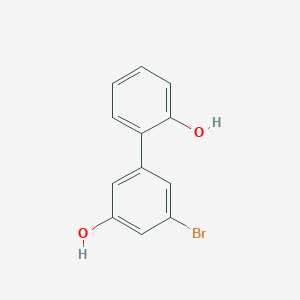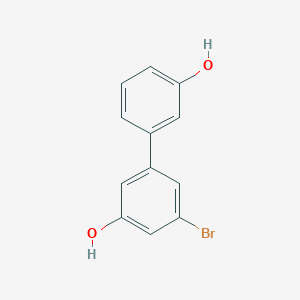
3-Bromo-5-(3-hydroxymethylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(3-hydroxymethylphenyl)phenol, 95%, is an aromatic compound with a wide range of applications in organic synthesis, pharmaceuticals, and other industries. It is a versatile reagent that can be used as a starting material for a variety of reactions, including the synthesis of heterocyclic compounds, dyes, drugs, and other compounds. Its unique properties make it an ideal choice for a variety of applications.
Scientific Research Applications
3-Bromo-5-(3-hydroxymethylphenyl)phenol, 95%, has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of heterocyclic compounds and dyes, as well as in the synthesis of drugs and other compounds. It has also been used in the synthesis of polymers and as a precursor for the production of other compounds.
Mechanism of Action
3-Bromo-5-(3-hydroxymethylphenyl)phenol, 95%, is a reagent that is used in a variety of reactions. It is a nucleophile, meaning that it can react with electrophiles, such as carbonyl compounds, to form new bonds. It can also react with other nucleophiles, such as amines, to form new bonds.
Biochemical and Physiological Effects
3-Bromo-5-(3-hydroxymethylphenyl)phenol, 95%, has not been reported to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Bromo-5-(3-hydroxymethylphenyl)phenol, 95%, in laboratory experiments is its high purity and availability. It is easily accessible and can be stored for long periods of time without degradation. It is also relatively inexpensive and can be used in a variety of reactions. The main limitation of using this compound is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
There are a number of potential future directions for research involving 3-Bromo-5-(3-hydroxymethylphenyl)phenol, 95%. One potential direction is to investigate its use in the synthesis of other compounds, such as heterocyclic compounds, dyes, and drugs. Another potential direction is to investigate its use as a catalyst in other reactions, such as the synthesis of polymers and other compounds. Finally, further research could be done to investigate the biochemical and physiological effects of this compound.
Synthesis Methods
3-Bromo-5-(3-hydroxymethylphenyl)phenol, 95%, can be synthesized from the reaction of 3-bromo-5-hydroxybenzaldehyde and 3-hydroxy-2-methylbenzoic acid in the presence of an acid catalyst. The reaction is carried out at a temperature of 80-90°C for 1-2 hours. The resulting product is a white crystalline solid.
properties
IUPAC Name |
3-bromo-5-[3-(hydroxymethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c14-12-5-11(6-13(16)7-12)10-3-1-2-9(4-10)8-15/h1-7,15-16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLHAAFHRBRHGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)Br)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686371 |
Source


|
| Record name | 5-Bromo-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(3-hydroxymethylphenyl)phenol | |
CAS RN |
1261888-71-4 |
Source


|
| Record name | 5-Bromo-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383127.png)












